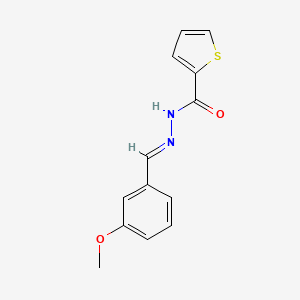![molecular formula C28H16N2O4 B11679623 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11679623.png)
5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common starting materials might include benzoxazole derivatives and isoindole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
If the compound exhibits biological activity, it could be explored as a potential therapeutic agent. Its interactions with molecular targets could lead to the development of new medications.
Industry
In industry, the compound might be used in the production of advanced materials or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Isoindole Derivatives: Compounds with similar isoindole structures.
Uniqueness
The uniqueness of 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione lies in its combined benzoxazole and isoindole structure. This combination might confer unique chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C28H16N2O4 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
5-(1,3-benzoxazol-2-yl)-2-(3-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-25(17-7-2-1-3-8-17)18-9-6-10-20(15-18)30-27(32)21-14-13-19(16-22(21)28(30)33)26-29-23-11-4-5-12-24(23)34-26/h1-16H |
Clé InChI |
LKHQPXUXRYQPDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679543.png)

![2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B11679554.png)
![N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11679558.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11679575.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide](/img/structure/B11679576.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11679586.png)
![ethyl 5-{[(3-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679591.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11679593.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11679597.png)
![2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11679599.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11679604.png)
![2-ethoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl cyclohexanecarboxylate](/img/structure/B11679619.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11679627.png)
